S1P5 Receptor Binding Affinity: Pyrrolidine vs. Azetidine Ring Scaffold Comparison
1-(4-Nonylbenzyl)pyrrolidine-3-carboxylic acid displaces [33P]S1P from human S1P5 receptors with an IC50 of 29 nM. Its direct 4-membered ring analog, 1-(4-nonylbenzyl)azetidine-3-carboxylic acid (CHEMBL224623), achieves an IC50 of 11 nM in the same assay system, representing a 2.6-fold greater potency for the azetidine scaffold [1]. Both values were determined in the same publication using CHO cells expressing recombinant human S1P5. This difference provides researchers with a tunable potency option: the pyrrolidine offers moderate S1P5 engagement that may be preferable for applications where full receptor suppression is not desired.
| Evidence Dimension | S1P5 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 nM (pIC50 = 7.54) |
| Comparator Or Baseline | 1-(4-Nonylbenzyl)azetidine-3-carboxylic acid (CHEMBL224623): IC50 = 11 nM (pIC50 = 7.96) |
| Quantified Difference | Azetidine analog is 2.6-fold more potent at S1P5; ΔpIC50 = 0.42 |
| Conditions | Displacement of [33P]sphingosine 1-phosphate from human S1P5 receptor expressed in CHO cell membranes; J. Med. Chem. 2004, 47, 6662–6665 |
Why This Matters
For S1P5-targeted probe development, the ~2.6-fold potency differential between pyrrolidine and azetidine scaffolds allows selection based on the desired level of target engagement.
- [1] BindingDB BDBM50158343; ChEMBL CHEMBL224703; GPCRdb ligand 84683. Data curated from Hale, J. J. et al. J. Med. Chem. 2004, 47, 6662–6665. S1P5 pIC50 = 7.54 (IC50 = 29 nM). View Source
